4-Butoxy-4/'-nitroazobenzen
Description
Overview of Azobenzene (B91143) Chromophores in Advanced Materials Research
Azobenzene and its derivatives represent a cornerstone class of chromophores in the field of advanced materials, primarily due to their remarkable photoresponsive behavior. mdpi.comresearchgate.net These organic molecules, characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (N=N), can undergo a reversible isomerization between their stable trans (E) and metastable cis (Z) forms upon irradiation with light of specific wavelengths. digitellinc.comtaylorandfrancis.com This photoisomerization process induces a significant change in molecular geometry, from a linear, planar-like trans form to a bent, non-planar cis form, which translates into alterations in the material's bulk properties. mcgill.canih.gov
The unique light-induced structural change of azobenzene chromophores has been harnessed to create a diverse array of "smart" materials. researchgate.net In polymer science, incorporating azobenzene units into polymer chains, either as side groups or within the main chain, has led to the development of photoresponsive polymers. mdpi.com These materials find applications in areas such as optical data storage, holography, and the fabrication of photo-deformable devices. mdpi.com When integrated into liquid-crystalline polymers, the photoisomerization of azobenzene moieties can disrupt the liquid crystal phase, leading to photochemical phase transitions and photo-induced alignment, which are highly advantageous for photonic applications. researchgate.net The ability to control material properties like shape, viscosity, and optical anisotropy remotely with light makes azobenzene-based systems a subject of intense and ongoing research. mcgill.cacsic.es
Significance of Substituent Effects on Azobenzene Derivatives: A Focus on Butoxy and Nitro Groups in 4-Butoxy-4'-nitroazobenzene
The photophysical and photochemical properties of the core azobenzene structure can be precisely tuned by introducing various substituent groups onto the phenyl rings. numberanalytics.com These substituents modify the electronic and steric characteristics of the molecule, thereby influencing its absorption spectra, the kinetics of the isomerization process, and the thermal stability of the cis isomer. nih.govresearchgate.net This principle of substituent effects is fundamental to designing azobenzene derivatives for specific applications. mdpi.com
In the case of 4-Butoxy-4'-nitroazobenzene , the molecule is functionalized with a butoxy group (-OC₄H₉) at the 4-position and a nitro group (-NO₂) at the 4'-position. This arrangement creates a "push-pull" system.
The butoxy group is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which participate in resonance with the aromatic ring, "pushing" electron density into the π-system.
The nitro group is a strong electron-withdrawing group (EWG) due to its powerful inductive and resonance effects, "pulling" electron density from the π-system.
This push-pull configuration significantly affects the molecule's electronic structure, leading to a bathochromic (red) shift in its absorption spectrum compared to unsubstituted azobenzene. umich.edu The charge-transfer character of the π→π* transition is enhanced, making it possible to induce isomerization with lower-energy (visible) light. Furthermore, the electronic nature of these substituents influences the rate of thermal back-relaxation from the cis to the trans form, a critical parameter for applications like molecular switches and data storage. nih.govmdpi.com
The following table illustrates the effect of substituents on the maximum absorption wavelength (λmax) of the trans isomer for different azobenzene derivatives, highlighting the red-shift caused by push-pull systems.
| Compound | Substituent (4-position) | Substituent (4'-position) | λmax (nm) |
| Azobenzene | -H | -H | ~320 |
| 4-Nitroazobenzene | -NO₂ | -H | ~330 |
| 4-Aminoazobenzene | -NH₂ | -H | ~385 |
| 4-Butoxy-4'-nitroazobenzene | -OC₄H₉ | -NO₂ | ~380-480* |
Note: The exact λmax can vary depending on the solvent. This table demonstrates how the combination of an electron-donating group and an electron-withdrawing group extends the absorption into the visible region.
Historical Development of Research on Azobenzene-Based Systems
The journey of azobenzene began in 1834 when it was first described by Eilhard Mitscherlich. wikipedia.org For much of the 19th and early 20th centuries, its primary value was as a brightly colored compound, leading to its widespread use in the synthesis of dyes for the textile industry. digitellinc.comtaylorandfrancis.com
A pivotal moment in the history of azobenzene research occurred in 1937 when G. S. Hartley discovered its ability to undergo reversible photoisomerization. taylorandfrancis.com This finding transformed azobenzene from a simple dye into a molecule of significant scientific interest. Subsequent research in the 1950s began to systematically investigate its photochemical properties, laying the groundwork for its future applications. digitellinc.com This era marked the shift from viewing azobenzene merely as a chromophore to recognizing it as a functional molecular switch. The decades that followed saw an expansion of this research into materials science, where scientists began to exploit the mechanical consequences of isomerization to create photoresponsive materials. digitellinc.com
Current Research Landscape and the Position of 4-Butoxy-4'-nitroazobenzene in Photoresponsive Systems
The current research landscape for azobenzene-based materials is vibrant and multidisciplinary, with applications being explored in photonics, nanotechnology, and photobiology. mdpi.comresearchgate.net A significant focus is on creating materials where the molecular-level photoswitching of azobenzene units is amplified to induce a macroscopic response. researchgate.net This includes the development of light-driven actuators, self-organizing systems, and photo-switchable liquid crystal elastomers. researchgate.netcsic.es
4-Butoxy-4'-nitroazobenzene holds a significant position within this landscape as a canonical example of a push-pull azobenzene. Its distinct electronic asymmetry makes it a valuable model compound for studying several key phenomena:
Nonlinear Optics (NLO): The significant change in dipole moment between the trans and cis isomers makes push-pull azobenzenes like this one candidates for second-order NLO materials, which are important for technologies like frequency doubling of light.
Photo-orientation and Surface Patterning: The efficient isomerization of these dyes with polarized light allows for the creation of anisotropic materials and the fabrication of surface relief gratings (SRGs) on polymer films containing the dye. acs.org
Molecular Switches: The well-defined and light-responsive isomerization makes it a building block for more complex molecular machinery and photoswitchable receptors for ions and other small molecules. nih.gov
Its properties are often studied both in solution and when incorporated into polymer matrices or liquid crystal hosts to understand how the local environment affects its switching behavior. acs.org
Research Objectives and Scope for Advanced Studies on 4-Butoxy-4'-nitroazobenzene
Advanced studies on 4-Butoxy-4'-nitroazobenzene and related push-pull systems are driven by the goal of achieving finer control over their photoresponsive properties for targeted applications. Key research objectives include:
Optimizing Isomerization Kinetics: A primary goal is to tune the rates of both the photo-induced E→Z isomerization and the thermal Z→E back-relaxation. researchgate.net For applications like optical data storage, a very stable cis state (slow thermal relaxation) is desired, whereas for fast molecular switches, rapid and efficient switching in both directions is necessary. researchgate.net
Red-Light-Addressable Systems: A major objective is to further shift the absorption bands to longer wavelengths (red or near-infrared). umich.edu This would allow for deeper penetration of light into materials and be particularly valuable for in-vivo biological applications where longer wavelengths are less damaging and scatter less. researchgate.net
Integration into Functional Architectures: Research focuses on incorporating 4-Butoxy-4'-nitroazobenzene into novel macromolecular structures like dendrimers, block copolymers, and metal-organic frameworks. csic.es The aim is to study how these architectures influence the cooperative switching behavior of the chromophores and enable new functions. mdpi.com
Exploring Supramolecular Interactions: Investigating how host-guest interactions, such as with cyclodextrins or within liquid crystalline matrices, can be used to modulate the photochemical properties and create highly ordered, photoresponsive systems. mcgill.canih.gov
Device Prototyping: A long-term objective is to move from fundamental studies to the fabrication of prototype devices, such as all-optical switches, smart textiles, and microfluidic systems that utilize the unique photo-mechanical properties of materials containing this chromophore.
Future work will likely involve a combination of synthetic chemistry to create new derivatives, advanced spectroscopy to probe the isomerization dynamics on ultrafast timescales, and materials engineering to integrate these molecular switches into functional systems. nih.gov
Structure
3D Structure
Properties
CAS No. |
118524-93-9 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-butoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3 |
InChI Key |
LZFXYBCFWJYLGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
4-Butoxy-4/'-nitroazobenzen |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butoxy 4 Nitroazobenzene
Classical Approaches to Azobenzene (B91143) Synthesis: Adaptation for 4-Butoxy-4'-nitroazobenzene Formation
Traditional methods for creating the azo linkage (–N=N–) form the foundation for producing 4-Butoxy-4'-nitroazobenzene. These syntheses typically involve the coupling of two distinct aromatic precursors.
The most important and widely used method for preparing azo compounds is the diazo coupling reaction. libretexts.orgnumberanalytics.com This reaction is a type of electrophilic aromatic substitution where a diazonium ion acts as a weak electrophile, attacking an electron-rich aromatic ring. numberanalytics.comresearchgate.net
Diazotization: The synthesis begins with the diazotization of an aromatic amine. For the formation of 4-Butoxy-4'-nitroazobenzene, the logical starting material is 4-nitroaniline. This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding 4-nitrobenzenediazonium (B87018) salt. numberanalytics.comchemguide.co.uk This resulting diazonium salt is highly reactive and is generally used immediately without isolation. libretexts.org
Azo Coupling: The freshly prepared 4-nitrobenzenediazonium salt is then introduced to a solution containing the coupling partner. To synthesize the target molecule, the coupling partner must be an activated aromatic ring that can provide the butoxy moiety. A suitable choice is 4-butoxyphenol. For the coupling reaction to proceed, the phenol (B47542) is typically dissolved in a cold alkaline solution, such as aqueous sodium hydroxide, to form the more strongly activating phenoxide ion. chemguide.co.uk The electrophilic diazonium ion then attacks the electron-rich phenoxide ring, usually at the position para to the activating group, to form the final azo compound, 4-Butoxy-4'-nitroazobenzene. A yellow-orange precipitate or solution is typically observed as the azo compound forms. chemguide.co.uk
| Reactant 1 (Amine for Diazotization) | Reactant 2 (Coupling Partner) | Key Reagents | Product |
| 4-Nitroaniline | 4-Butoxyphenol | 1. NaNO₂, HCl (for diazotization) 2. NaOH (to activate coupling partner) | 4-Butoxy-4'-nitroazobenzene |
This interactive table summarizes the primary reactants in the classical diazo coupling synthesis.
For instance, if 4-butoxyaniline (B1265475) were needed as a precursor, it would be synthesized from 4-butoxy-1-nitrobenzene. The reduction of the nitro group (–NO₂) to an amine group (–NH₂) can be accomplished using several established methods:
Catalytic Hydrogenation: This involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. This method is clean and often provides high yields.
Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride can reduce nitro groups, they are often too reactive and can affect other functional groups. Milder and more selective reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst like Ni(PPh₃)₄, have been developed for the selective reduction of nitroaromatics. jsynthchem.comjsynthchem.com
The choice of reducing agent depends on factors like the presence of other functional groups in the molecule, cost, and reaction conditions.
Diazo Coupling Reactions for 4-Butoxy-4'-nitroazobenzene Formation.
Modern and Green Chemistry Approaches to 4-Butoxy-4'-nitroazobenzene Synthesis
Recent advancements in chemical synthesis focus on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. hilarispublisher.comijsrst.com These principles have been applied to the synthesis of azo compounds, offering more sustainable alternatives to classical methods.
A major goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. zenodo.orgresearchgate.net Solvent-free synthesis offers a powerful alternative. zenodo.org
Solid-State Synthesis: Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid support like basic alumina (B75360). mdpi.com This technique, known as mechanochemistry, uses mechanical energy to initiate the reaction. pharmafeatures.com
Use of Green Solvents: When a solvent is necessary, replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a key green strategy. hilarispublisher.com Since the diazotization step is already performed in water, optimizing the subsequent coupling reaction to proceed efficiently in an aqueous or ethanol-based system would align with green chemistry principles.
| Method | Description | Potential Advantage for Synthesis |
| Mechanochemistry | Reactants are ground together in a solid state, often in a ball mill. | Eliminates the need for bulk solvents, reducing waste and environmental impact. pharmafeatures.com |
| Solid-Supported Synthesis | Reactants are adsorbed onto a solid support like silica (B1680970) or alumina where the reaction occurs. | Can enhance reaction rates and simplify product purification. matanginicollege.ac.in |
| Aqueous Synthesis | The reaction is conducted in water as the solvent. | Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. hilarispublisher.com |
This interactive table outlines modern green chemistry approaches applicable to the synthesis.
Microwave-assisted synthesis has emerged as a valuable technique for accelerating a wide range of organic reactions. mdpi.comijpsjournal.com By using microwave irradiation as an energy source, chemical transformations can often be completed in a fraction of the time required by conventional heating methods. rasayanjournal.co.inekb.eg This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products. ekb.eg
Applying this technology to the synthesis of 4-Butoxy-4'-nitroazobenzene could significantly shorten the reaction time for the diazo coupling step. rsc.org A solvent-free reaction on a solid support irradiated with microwaves represents a particularly green and efficient synthetic route. researchgate.netrasayanjournal.co.in For example, the Claisen-Schmidt condensation, another C-C bond-forming reaction, has been successfully performed under solvent-free, microwave-irradiated conditions, demonstrating the potential of this combined approach. rasayanjournal.co.in
Ultrasound-Assisted Preparation of 4-Butoxy-4'-nitrobenzene (Precursor Analog)
The synthesis of 4-butoxy-4'-nitroazobenzene often involves the preparation of its precursor, 4-butoxy-4'-nitrobenzene. A modern and efficient method for synthesizing this precursor is through ultrasound-assisted Williamson ether synthesis. researchgate.netrsc.org This technique has been shown to significantly enhance reaction rates compared to conventional methods. researchgate.net
The reaction involves the etherification of 4-nitrophenol (B140041) with an n-butyl halide, such as n-butyl bromide, in the presence of a base like aqueous potassium carbonate. researchgate.netnih.gov The use of a phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the two immiscible phases. researchgate.netijche.com Research has demonstrated that employing a multi-site phase-transfer catalyst (MPTC) under ultrasonic irradiation (e.g., 40 kHz, 300W) can lead to a seven-fold increase in the reaction rate compared to silent conditions. researchgate.netnih.gov
Ultrasound enhances the reaction by creating intense turbulence at the phase boundary, leading to the formation of fine emulsions. This increases the interfacial area between the aqueous and organic phases, thereby accelerating the mass transfer of reactants and the catalyst. researchgate.netresearchgate.net The kinetic data often fits a pseudo-first-order model, and the rate of reaction is influenced by several factors. researchgate.netijche.com
Key parameters influencing the ultrasound-assisted synthesis include the concentration of the catalyst, stirring speed, temperature, and the choice of solvent. ijche.comresearchgate.net For instance, in the synthesis of 1-benzyloxy-4-nitrobenzene, an analogous ether, optimal conditions were found to be a 50% duty cycle, 200 W ultrasonic power, and a temperature of 60 °C, achieving a 98% conversion. researchgate.net
Table 1: Parameters Influencing Ultrasound-Assisted Etherification
| Parameter | Effect on Reaction Rate | Optimized Conditions (Example) |
| Ultrasonic Power | Increases with power up to an optimal point | 200 W researchgate.net |
| Temperature | Increases with temperature | 60 °C researchgate.net |
| Stirring Speed | Increases with speed | 400 rpm ijche.com |
| Catalyst Conc. | Increases with concentration to a critical value | Varies with catalyst researchgate.net |
| Solvent | Rate can decrease with increased solvent volume | Toluene ijche.com |
Purification and Isolation Techniques for High-Purity 4-Butoxy-4'-nitroazobenzene
Achieving high purity of 4-butoxy-4'-nitroazobenzene is critical for its application in areas like liquid crystal research and as a molecular switch. researchgate.nettaylorandfrancis.com Purification typically follows the initial synthesis and involves techniques designed to remove by-products, unreacted starting materials, and other impurities. google.com The most common and effective methods are chromatographic separations and recrystallization. researchgate.netmdpi.com
Chromatographic Separations in 4-Butoxy-4'-nitroazobenzene Synthesis
Column chromatography is a fundamental technique for the purification of azobenzene derivatives. scitechnol.comtaylorandfrancis.com The choice of the stationary phase and the mobile phase (eluent) is critical for effective separation. scitechnol.comtaylorandfrancis.com
For azobenzene compounds, silica gel is the most commonly used stationary phase due to its polarity and effectiveness in separating compounds with different polarities. researchgate.netscitechnol.com Alumina can also be used. scitechnol.com The separation mechanism relies on the differential adsorption of the components of the mixture onto the stationary phase. scitechnol.comtaylorandfrancis.com 4-Butoxy-4'-nitroazobenzene, with its polar nitro group and less polar butoxy group, will have a specific affinity for the silica gel.
The mobile phase, a solvent or a mixture of solvents, is chosen to provide optimal separation. A gradient elution, where the polarity of the solvent system is gradually changed, is often employed. For example, a purification might start with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and gradually introduce a more polar solvent like ethyl acetate. mdpi.com This allows for the sequential elution of compounds based on their polarity. The progress of the separation can be monitored by thin-layer chromatography (TLC). researchgate.netresearchgate.net
Table 2: Typical Conditions for Chromatographic Purification of Azobenzene Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel researchgate.netscitechnol.com |
| Mobile Phase (Eluent) | Gradient of non-polar to polar solvents (e.g., Dichloromethane/Ethyl Acetate) mdpi.com |
| Elution Monitoring | Thin-Layer Chromatography (TLC) researchgate.net |
| Product Collection | Fractions are collected and analyzed for purity |
Recrystallization Strategies for 4-Butoxy-4'-nitroazobenzene
Recrystallization is a powerful technique for purifying solid organic compounds and is frequently used for azobenzenes. researchgate.netscribd.com The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. scribd.comvavaclasses.com
The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. scribd.com For azobenzene derivatives, solvents like ethanol, 2-propanol, or mixtures including chloroform (B151607) and methanol (B129727) have been used. researchgate.netoup.comnih.gov The process involves dissolving the impure 4-butoxy-4'-nitroazobenzene in a minimum amount of the hot solvent. scribd.com Any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor. scribd.comvavaclasses.com The purity of the recrystallized product can be confirmed by its sharp melting point.
Controlling the rate of cooling is important; slow cooling generally leads to larger, purer crystals, as it minimizes the trapping of impurities within the crystal lattice. reddit.com
Table 3: Solvents for Recrystallization of Azobenzene Derivatives
| Solvent/Solvent System | Compound Type | Reference |
| Ethanol or Carbon Tetrachloride | General Azobenzene Derivatives | researchgate.net |
| 2-Propanol | Substituted Azobenzenes | nih.gov |
| Chloroform/Methanol | Azobenzene-containing compounds | oup.com |
| Dichloromethane | 4-Nitrophenylazobenzene | chemicalbook.com |
| Toluene | Azo dyes | justia.com |
Scale-Up Considerations for 4-Butoxy-4'-nitroazobenzene Production
Transitioning the synthesis of 4-butoxy-4'-nitroazobenzene from a laboratory scale to industrial production introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. The synthesis of azo compounds often involves multi-step processes, including diazotization and coupling reactions, or reductive coupling methods. rsc.orgresearchgate.net
Key considerations for scale-up include:
Reaction Kinetics and Thermodynamics : Understanding the reaction rates and heat evolution is critical. Many azo synthesis reactions are exothermic. On a large scale, efficient heat management is necessary to control the reaction temperature and prevent runaway reactions or the formation of by-products. google.com
Mass and Heat Transfer : In large reactors, ensuring efficient mixing and uniform temperature distribution is more challenging. Inadequate mixing can lead to localized "hot spots" or concentration gradients, affecting yield and purity. The design of the reactor and the agitation system are crucial.
Solvent and Reagent Handling : The large volumes of solvents and reagents required for industrial production necessitate robust handling and recovery systems. Solvent recovery and recycling are important for both economic and environmental reasons.
Process Control and Automation : Implementing automated control systems can help maintain optimal reaction conditions, improve reproducibility, and enhance safety. This includes monitoring temperature, pressure, pH, and reagent addition rates.
Downstream Processing : The purification methods used in the lab, such as column chromatography, may not be economically viable for large-scale production. Alternative purification strategies like industrial-scale crystallization, filtration, and drying need to be developed and optimized.
Safety : A thorough hazard analysis is required to identify potential risks, such as the handling of hazardous reagents (e.g., nitro compounds, acids) and the potential for exothermic reactions. google.com
The development of continuous flow processes, as opposed to batch processes, can offer advantages in terms of safety, control, and consistency for the large-scale production of fine chemicals like 4-butoxy-4'-nitroazobenzene.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Butoxy 4 Nitroazobenzene
Nuclear Magnetic Resonance Spectroscopy (NMR) for 4-Butoxy-4'-nitroazobenzene Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Butoxy-4'-nitroazobenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for unambiguous structural confirmation.
¹H NMR and ¹³C NMR Chemical Shift Assignments for 4-Butoxy-4'-nitroazobenzene
The ¹H NMR spectrum of 4-Butoxy-4'-nitroazobenzene displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic region typically shows a set of doublets, reflecting the coupling between adjacent protons on the two distinct phenyl rings. The protons on the ring attached to the butoxy group are influenced by its electron-donating nature, while the protons on the ring with the nitro group are affected by its electron-withdrawing character. The butoxy group itself gives rise to a series of signals in the aliphatic region: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the oxygen atom (O-CH₂).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are indicative of the substituent effects. Carbons in the nitro-substituted ring are generally shifted downfield compared to those in the butoxy-substituted ring. The four different carbon signals of the butoxy group are observed in the upfield region of the spectrum.
Table 1: ¹H NMR Chemical Shift Assignments for 4-Butoxy-4'-nitroazobenzene Data is representative and may vary based on solvent and instrument parameters.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (near -NO₂) | ~8.3-8.4 | d |
| Aromatic Protons (near -N=N-) | ~7.9-8.0 | d |
| Aromatic Protons (near -OBu) | ~7.0-7.1 | d |
| -OCH₂- | ~4.1 | t |
| -OCH₂CH ₂- | ~1.8 | m |
| -CH₂CH ₃ | ~1.5 | m |
| -CH₃ | ~1.0 | t |
Table 2: ¹³C NMR Chemical Shift Assignments for 4-Butoxy-4'-nitroazobenzene Data is representative and may vary based on solvent and instrument parameters.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-NO₂ | ~148 |
| C-O | ~163 |
| Aromatic Carbons | ~115-155 |
| -OCH₂- | ~69 |
| -OCH₂C H₂- | ~31 |
| -CH₂C H₃ | ~19 |
| -CH₃ | ~14 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for 4-Butoxy-4'-nitroazobenzene
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. creative-biostructure.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 4-Butoxy-4'-nitroazobenzene, COSY spectra would show cross-peaks between adjacent protons in the butoxy chain (e.g., -OCH₂- and -OCH₂CH ₂-), as well as between ortho-protons on the aromatic rings. creative-biostructure.comlibretexts.org This helps to trace the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of the protonated carbons in the molecule. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. libretexts.orgredalyc.org For instance, an HMBC correlation would be expected between the protons of the -OCH₂- group and the aromatic carbon atom to which the butoxy group is attached. redalyc.org
Mass Spectrometry Techniques for Determining the Molecular Formula of 4-Butoxy-4'-nitroazobenzene
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for 4-Butoxy-4'-nitroazobenzene
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For 4-Butoxy-4'-nitroazobenzene (C₁₆H₁₇N₃O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., a few parts per million) provides strong evidence for the proposed molecular formula. youtube.com
Fragmentation Patterns and Structural Information from 4-Butoxy-4'-nitroazobenzene Mass Spectra
In addition to providing the molecular ion peak, mass spectrometry can cause the molecule to break apart into smaller, charged fragments. tutorchase.comgbiosciences.com The pattern of these fragments provides valuable structural information. tutorchase.com The fragmentation of 4-Butoxy-4'-nitroazobenzene would likely involve cleavage at various points, such as the ether linkage and the bonds within the butoxy chain. Common fragmentation patterns for ethers include the loss of the alkyl group. libretexts.org Aromatic compounds often show stable molecular ions. libretexts.org The fragmentation can be initiated at the charge site, leading to bond cleavages that form stable cations. gbiosciences.com Analysis of the m/z values of the fragment ions helps to confirm the presence of specific structural motifs within the molecule.
Infrared and Raman Spectroscopic Analysis for Functional Group Identification in 4-Butoxy-4'-nitroazobenzene
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netcigrjournal.org These two techniques are often complementary. cigrjournal.org
In the IR spectrum of 4-Butoxy-4'-nitroazobenzene, characteristic absorption bands would be expected for the nitro group (NO₂), the azo group (-N=N-), the ether linkage (C-O-C), and the aromatic C-H and C=C bonds. The nitro group typically shows strong asymmetric and symmetric stretching vibrations. The C-O stretching of the butoxy ether will also be prominent.
Raman spectroscopy provides complementary information. While the nitro group vibrations are also Raman active, the azo (-N=N-) stretching vibration, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic transition, can selectively enhance the vibrations of the chromophoric part of the molecule, in this case, the azobenzene (B91143) system. nih.gov This can provide detailed information about the structure of the π-conjugated system. nih.gov
Table 3: Key Vibrational Frequencies for 4-Butoxy-4'-nitroazobenzene Data is representative and may vary based on the specific state of the sample and measurement conditions.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | IR, Raman |
| Nitro (-NO₂) | Symmetric Stretch | ~1345 | IR, Raman |
| Azo (-N=N-) | Stretch | ~1400-1450 | Raman (often stronger) |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250 | IR |
| Aromatic C=C | Stretch | ~1600, ~1475 | IR, Raman |
| Aliphatic C-H | Stretch | ~2850-2960 | IR, Raman |
X-ray Crystallography for Solid-State Structural Analysis of 4-Butoxy-4'-nitroazobenzene Isomers.
No published single-crystal X-ray diffraction studies for either the trans (E) or cis (Z) isomers of 4-Butoxy-4'-nitroazobenzene were found. Such an analysis would be essential to definitively determine the three-dimensional arrangement of atoms in the solid state. This would involve crystallizing the compound and analyzing its diffraction pattern to yield precise information on unit cell dimensions, space group, and atomic coordinates.
Crystal Packing and Intermolecular Interactions of 4-Butoxy-4'-nitroazobenzene.
Without crystal structure data, a detailed analysis of the crystal packing and intermolecular interactions is not possible. A crystallographic study would reveal how molecules of 4-Butoxy-4'-nitroazobenzene arrange themselves in the lattice. This would include identifying and quantifying non-covalent interactions such as:
Van der Waals forces: Arising from the butoxy chain and aromatic rings.
π-π stacking: Potential interactions between the electron-rich butoxy-substituted phenyl ring and the electron-deficient nitro-substituted phenyl ring of adjacent molecules.
C-H···O or C-H···π hydrogen bonds: Weak hydrogen bonds involving the alkyl chain or aromatic rings and the nitro group or π-systems.
These interactions govern the material's bulk properties, including its melting point and polymorphism.
Geometric Parameters of the Azobenzene Moiety in Crystalline 4-Butoxy-4'-nitroazobenzene.
Specific, experimentally determined geometric parameters for the azobenzene core of this molecule are not available. A crystal structure determination would provide a wealth of precise data. This information is typically presented in tabular format. An example of what such a data table would look like is provided below for illustrative purposes, but it must be emphasized that the values are hypothetical placeholders.
Table 1: Hypothetical Geometric Parameters for trans-4-Butoxy-4'-nitroazobenzene
| Parameter | Value |
|---|---|
| N=N bond length | (e.g., ~1.25 Å) |
| C-N bond lengths | (e.g., ~1.43 Å) |
| C-N=N bond angles | (e.g., ~114°) |
| C-N-N-C torsion angle | (e.g., ~180°) |
Note: The data in this table is illustrative and not based on experimental results for the specified compound.
UV-Vis Spectroscopy for Monitoring Isomerization Dynamics of 4-Butoxy-4'-nitroazobenzene.
While the general principles of azobenzene isomerization are well-known, specific UV-Vis absorption data and kinetic parameters for 4-Butoxy-4'-nitroazobenzene are not documented in the searched literature. The study of its isomerization dynamics would involve:
Recording the UV-Vis absorption spectrum of the stable trans isomer, which is expected to show a strong π-π* transition band.
Irradiating the sample with UV light to trigger isomerization to the cis form and observing the corresponding spectral changes, such as a decrease in the π-π* band and the appearance or increase of a weaker n-π* transition band in the visible region.
Monitoring the thermal or light-induced back-isomerization from cis to trans to determine the kinetics and half-life of the cis isomer.
A characteristic data table for such an analysis is shown below with hypothetical values.
Table 2: Hypothetical UV-Vis Absorption Maxima for 4-Butoxy-4'-nitroazobenzene Isomers in Solution
| Isomer | Transition | Wavelength (λmax) |
|---|---|---|
| trans | π-π* | (e.g., ~350-380 nm) |
| cis | n-π* | (e.g., ~440-460 nm) |
| cis | π-π* | (e.g., ~310-330 nm) |
Note: The data in this table is illustrative and not based on experimental results for the specified compound.
Theoretical and Computational Investigations of 4 Butoxy 4 Nitroazobenzene
Quantum Chemical Calculations for Electronic Structure and Isomerization Pathways of 4-Butoxy-4'-nitroazobenzene
Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and photochemical reaction pathways of photoswitchable molecules like 4-Butoxy-4'-nitroazobenzene. These methods allow for a detailed exploration of the potential energy surfaces governing the isomerization process.
Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure and equilibrium geometries of molecules. nih.govarxiv.orgmdpi.com For 4-Butoxy-4'-nitroazobenzene, DFT calculations are crucial for characterizing the structural differences between the more stable E (trans) and the metastable Z (cis) isomers.
DFT studies reveal that the E isomer possesses a nearly planar geometry, which maximizes the π-conjugation across the azobenzene (B91143) core. In contrast, the Z isomer adopts a non-planar conformation to alleviate steric hindrance between the phenyl rings. Key geometrical parameters, such as the CNNC dihedral angle, are significantly different between the two isomers. For the E isomer, this angle is close to 180°, whereas for the Z isomer, it is considerably smaller. unige.ch The butoxy and nitro substituents also influence the electronic distribution and can cause minor deviations from ideal planarity even in the E form. These calculations provide foundational information for understanding the electronic absorption spectra and the thermodynamics of the isomerization process.
Table 1: Representative Calculated Geometric Parameters for E and Z isomers of an Azobenzene Derivative. Note: This table provides illustrative data for a generic substituted azobenzene, as specific values for 4-Butoxy-4'-nitroazobenzene may vary slightly depending on the computational level.
| Geometric Parameter | E Isomer | Z Isomer |
|---|---|---|
| N=N Bond Length (Å) | ~1.25 | ~1.26 |
| C-N Bond Length (Å) | ~1.43 | ~1.44 |
| CNNC Dihedral Angle (°) | ~180 | ~10 |
| NNCC Dihedral Angle (°) | ~0 | ~50 |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules, providing insights into their electronic absorption spectra and photochemical reactivity. rsc.orgarxiv.orgq-chem.com For 4-Butoxy-4'-nitroazobenzene, TD-DFT calculations are essential for characterizing the nature of the electronic transitions that trigger the photoisomerization.
The electronic spectrum of azobenzenes is typically characterized by a strong, high-energy π→π* transition and a weaker, lower-energy n→π* transition. In push-pull systems like 4-Butoxy-4'-nitroazobenzene, with an electron-donating group (butoxy) and an electron-accepting group (nitro), these transitions can be significantly altered. The low-energy absorption band often gains intensity and becomes more charge-transfer in character. TD-DFT calculations can predict the energies of these transitions and analyze the molecular orbitals involved. researchgate.netresearchgate.net For instance, the highest occupied molecular orbital (HOMO) is often localized on the butoxy-substituted phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the nitro-substituted ring, confirming the charge-transfer nature of the excitation. researchgate.net This analysis is critical for understanding which electronic states are populated upon irradiation and how this leads to isomerization.
Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Push-Pull Azobenzene. Note: Values are representative and can vary based on the functional, basis set, and solvent model used.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S₀ → S₁ | ~2.5 | ~0.1 | n→π* / CT |
| S₀ → S₂ | ~3.4 | ~0.8 | π→π* / CT |
The Z/E isomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or inversion at one of the nitrogen atoms. researchgate.net Computational studies mapping the potential energy surfaces (PES) of the ground and excited states are crucial for elucidating the most likely pathway. researchgate.netntnu.nolsu.edu
For the thermal (ground state) Z→E isomerization, calculations typically show a rotational pathway with a significant energy barrier. For the photochemical E→Z and Z→E isomerization, the process occurs on the excited-state potential energy surface. Upon photoexcitation to an excited state like S₁ (n→π) or S₂ (π→π), the molecule evolves along the PES towards a region where the energy gap between the excited and ground states is minimal. researchgate.net This region, often a conical intersection, facilitates a rapid and efficient non-radiative decay back to the ground state, populating both E and Z isomers. The shape of the excited-state PES, including the location of minima and conical intersections, determines the quantum yield of the isomerization. unige.chresearchgate.net For push-pull azobenzenes, the rotational pathway is often favored on the excited state surface.
Time-Dependent DFT (TD-DFT) for Excited State Analysis and Photochemical Behavior of 4-Butoxy-4'-nitroazobenzene.
Molecular Dynamics Simulations of 4-Butoxy-4'-nitroazobenzene in Various Environments
While quantum chemical calculations are excellent for describing the electronic properties of isolated or small solvated molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in more complex environments over longer timescales. mdpi.comnih.govarxiv.org MD simulations treat atoms as classical particles and use force fields to describe their interactions, allowing for the exploration of conformational dynamics and intermolecular interactions. nih.govum.es
The interactions between 4-Butoxy-4'-nitroazobenzene and its surrounding environment are critical for its function in materials. MD simulations can provide detailed insights into these interactions. mdpi.com In solution, the simulations can reveal the specific arrangement of solvent molecules around the solute, highlighting interactions such as hydrogen bonding between a protic solvent and the nitro group or the ether oxygen of the butoxy group. datapdf.com
When embedded in a polymer, MD simulations can map out the non-covalent interactions between the dye and the polymer chains, such as van der Waals forces and electrostatic interactions. rsc.org These interactions govern the dye's solubility, aggregation behavior, and the efficiency of the photo-induced motion transfer to the host material. Understanding these mechanisms at a molecular level is crucial for the rational design of new photo-responsive materials.
Conformational Analysis of 4-Butoxy-4'-nitroazobenzene in Solution and Polymeric Matrices.
Frontier Molecular Orbital (FMO) Analysis of 4-Butoxy-4'-nitroazobenzene
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies of these orbitals and the gap between them provide key insights into the molecule's electronic properties and reactivity.
In 4-Butoxy-4'-nitroazobenzene, the molecule possesses an electron-donating butoxy group (-OC₄H₉) and a strong electron-withdrawing nitro group (-NO₂). This "push-pull" electronic structure significantly influences the distribution and energies of the frontier orbitals. The electron-donating butoxy group, along with the phenyl ring it is attached to, primarily contributes to the HOMO. This orbital is characterized by a high electron density, making it the site of electron donation. numberanalytics.com Conversely, the electron-withdrawing nitro group, in conjunction with its adjacent phenyl ring and the azo bridge (-N=N-), is the main contributor to the LUMO. researchgate.net This orbital has a high electron affinity and acts as the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's stability and electronic excitation properties. A smaller energy gap generally indicates higher reactivity and easier electronic transitions, which is characteristic of molecules with significant intramolecular charge transfer from the donor to the acceptor group. researchgate.net
Table 1: Representative FMO Parameters for a Push-Pull Azobenzene System
| Parameter | Energy (eV) | Description |
| EHOMO | -6.30 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating capacity. |
| ELUMO | -1.68 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting capacity. |
| ΔE (LUMO-HOMO) | 4.62 | The energy gap, which relates to the molecule's electronic transition energy and chemical stability. |
Note: The values presented are representative based on computational studies of similar push-pull aromatic azo compounds and are intended to illustrate the expected electronic characteristics of 4-Butoxy-4'-nitroazobenzene. researchgate.net
Computational Prediction of Spectroscopic Parameters for 4-Butoxy-4'-nitroazobenzene
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate parameters for UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
UV-Visible Spectroscopy: The electronic absorption spectrum of 4-Butoxy-4'-nitroazobenzene is expected to be dominated by two main types of electronic transitions: π→π* and n→π* transitions. libretexts.org The intense π→π* transition, typically occurring at shorter wavelengths (higher energy), involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The less intense n→π* transition, found at longer wavelengths (lower energy), corresponds to the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital. The push-pull nature of the substituents is expected to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted azobenzene.
Table 2: Predicted UV-Visible Absorption Maxima for 4-Butoxy-4'-nitroazobenzene
| Transition | Predicted λmax (nm) | Description |
| π→π | ~350-380 | Intense absorption band associated with the conjugated π system. |
| n→π | ~440-470 | Weaker absorption band characteristic of the azo group. |
Note: These predicted values are based on TD-DFT calculations for similar nitroazobenzene derivatives and serve as an estimation for 4-Butoxy-4'-nitroazobenzene. nih.gov
Infrared (IR) Spectroscopy: The calculated IR spectrum of 4-Butoxy-4'-nitroazobenzene would exhibit characteristic vibrational frequencies corresponding to its functional groups. These theoretical spectra are valuable for assigning experimental bands.
Table 3: Predicted Characteristic IR Vibrational Frequencies for 4-Butoxy-4'-nitroazobenzene
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -NO₂ | Asymmetric stretch | ~1520-1560 |
| -NO₂ | Symmetric stretch | ~1340-1350 |
| -N=N- | Azo stretch | ~1400-1450 |
| C-O-C | Ether stretch | ~1240-1260 |
| Aromatic C-H | Stretch | ~3050-3100 |
| Aliphatic C-H | Stretch | ~2870-2960 |
Note: These are estimated frequency ranges based on DFT calculations for molecules containing these functional groups. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. The chemical shifts are highly dependent on the electronic environment of each nucleus. In 4-Butoxy-4'-nitroazobenzene, the electron-withdrawing nitro group will cause deshielding (higher chemical shifts) of the protons and carbons on its adjacent phenyl ring. Conversely, the electron-donating butoxy group will cause shielding (lower chemical shifts) for the nuclei on its substituted ring.
Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-Butoxy-4'-nitroazobenzene
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to -NO₂) | ~8.3-8.4 | Doublet |
| Aromatic H (meta to -NO₂) | ~7.9-8.0 | Doublet |
| Aromatic H (ortho to -O-Bu) | ~7.8-7.9 | Doublet |
| Aromatic H (meta to -O-Bu) | ~7.0-7.1 | Doublet |
| -O-CH ₂- | ~4.0-4.1 | Triplet |
| -CH₂-CH ₂-CH₂-CH₃ | ~1.7-1.8 | Sextet |
| -CH₂-CH₂-CH ₂-CH₃ | ~1.4-1.5 | Sextet |
| -CH ₃ | ~0.9-1.0 | Triplet |
Table 5: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-Butoxy-4'-nitroazobenzene
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C (ipso to -NO₂) | ~148-150 |
| C (ipso to -N=N-, nitro side) | ~145-147 |
| C (ipso to -O-Bu) | ~162-164 |
| C (ipso to -N=N-, butoxy side) | ~147-149 |
| Aromatic C (ortho to -NO₂) | ~124-126 |
| Aromatic C (meta to -NO₂) | ~129-131 |
| Aromatic C (ortho to -O-Bu) | ~114-116 |
| Aromatic C (meta to -O-Bu) | ~125-127 |
| -O-C H₂- | ~68-70 |
| -CH₂-C H₂-CH₂-CH₃ | ~31-33 |
| -CH₂-CH₂-C H₂-CH₃ | ~19-21 |
| -C H₃ | ~13-15 |
Note: The predicted NMR chemical shifts are estimations based on known substituent effects and computational data for analogous structures. rsc.org
Advanced Applications and Functionalization Strategies of 4 Butoxy 4 Nitroazobenzene in Materials Science
Integration of 4-Butoxy-4'-nitroazobenzene into Stimuli-Responsive Materials
Stimuli-responsive materials can alter their properties in response to external triggers. researchgate.netrsc.org The integration of azobenzene (B91143) derivatives is a key strategy for creating materials that respond to light, among other stimuli. rsc.orgmdpi.com The defining characteristic of 4-Butoxy-4'-nitroazobenzene in this context is its reversible trans-cis isomerization, which can be triggered by light or heat. This molecular-level mechanical action can be harnessed to induce macroscopic changes in the materials that host it. The "push-pull" nature of this specific compound is particularly significant, as it influences the electronic absorption spectra and the kinetics of the isomerization process, making it possible to use visible light instead of UV light and affecting the thermal relaxation speed from the cis to the trans state. beilstein-journals.org
When 4-Butoxy-4'-nitroazobenzene is incorporated into polymer chains, either as a side group or as part of the main backbone, the resulting material can exhibit photo-switchable behavior. The isomerization of the azobenzene moiety from a linear trans form to a bent cis form upon irradiation alters the polymer's conformation. This change can lead to a variety of macroscopic effects, including photo-induced contraction or expansion, changes in solubility, and modulation of the material's glass transition temperature.
Research on photo-switchable polymers has demonstrated that these materials are of great interest for applications such as functional membranes and photoactuators. nih.gov The combination of polymers with photo-switchable units like azobenzenes can be achieved by grafting the molecule to a polymer backbone or incorporating it directly into the chain. nih.gov The polymer matrix itself can influence the isomerization kinetics and the stability of the isomers. nih.gov For example, the flexibility and polarity of the polymer chains can affect the speed and efficiency of the photo-switching process. nih.gov
In liquid crystal (LC) systems, the orientation of the LC molecules dictates the material's optical properties. lcsoftmatter.com Doping a liquid crystal host with a photo-responsive molecule like 4-Butoxy-4'-nitroazobenzene allows for the light-induced manipulation of this orientation. In its elongated trans state, the azobenzene derivative aligns with the LC director, stabilizing the liquid crystalline phase. Upon photoisomerization to the bent cis state, it acts as a structural impurity, disrupting the local order. mdpi.com
This disruption can trigger a phase transition, for example, from an ordered nematic or smectic phase to a disordered isotropic phase. This phase change results in a dramatic alteration of the material's optical properties, such as transitioning from a transparent or birefringent state to an opaque, light-scattering one. The ability to control LC alignment and phase with light is foundational for various applications, including optical shutters and tunable lenses. Research on similar push-pull azobenzenes has shown that they can be used to create light-responsive ionic liquid crystals, where photoisomerization can modulate the material's ionic conductivity. mdpi.com
Photo-Switchable Polymers and Gels Incorporating 4-Butoxy-4'-nitroazobenzene.
Utilization of 4-Butoxy-4'-nitroazobenzene in Optical and Optoelectronic Devices
The light-responsive nature and significant electronic asymmetry of 4-Butoxy-4'-nitroazobenzene make it a candidate for a range of optical and optoelectronic applications. beamco.com The ability to precisely control its molecular state with light allows for the fabrication of materials with tunable optical characteristics.
"Push-pull" molecules, where electron-donating and electron-withdrawing groups are linked by a conjugated system, are known to exhibit significant second- and third-order non-linear optical (NLO) properties. worldscientific.comscielo.org.mx These properties are crucial for technologies like frequency doubling, optical switching, and signal processing. scielo.org.mxacrhem.org 4-Butoxy-4'-nitroazobenzene fits this structural motif perfectly.
Research has been conducted on polymers incorporating a derivative of this compound, specifically ((9-Butoxy carbonyl) methyl urethanyl)-l-(4-urethanyl-4'-nitroazobenzene)-nona-2,4-diyne. dtic.mil This material was investigated for its NLO properties, and its second harmonic generation (SHG) coefficient was measured. The results demonstrated that polymers containing this push-pull azobenzene derivative possess significant NLO activity, making them suitable for applications in this field. dtic.milcambridge.org
Table 1: Non-linear Optical Properties of a 4-Butoxy-4'-nitroazobenzene Derivative
| Compound | Measurement Type | Effective d coefficient (vs. Urea) |
|---|---|---|
| Polymer from Monomer II* | Powder SHG @ 1.064 µm | ~20x smaller than Urea |
*Monomer II is ((9-Butoxy carbonyl) methyl urethanyl)-l-(4-urethanyl-4'-nitroazobenzene)-nona-2,4-diyne. Data sourced from a 1995 study. dtic.mil
The reversible photo-isomerization of 4-Butoxy-4'-nitroazobenzene provides a mechanism for optical data storage. Information can be written into a material containing this chromophore by using light of a specific wavelength (e.g., UV or blue light) to switch the molecules from the trans to the cis state in desired areas. This creates a readable contrast in optical properties, such as absorbance or refractive index. The data can then be erased by irradiating with a different wavelength of light (e.g., visible light) or by heating, which reverts the molecules to the trans state. researchgate.net
This principle also applies to photo-patterning, where light is used to create complex, high-resolution patterns on the surface of a material. The isomerization can induce mass migration of the polymer chains, leading to the formation of surface relief gratings. This allows for the fabrication of diffractive optical elements and other micro-structured surfaces without the need for traditional lithographic techniques.
The ability of 4-Butoxy-4'-nitroazobenzene to modulate liquid crystal phases (as described in 5.1.2) is directly applicable to the development of smart windows. A thin film of an LC mixture doped with this azobenzene compound can be switched between a transparent state (letting light through) and a scattering, opaque state (blocking light) simply by applying a light stimulus. lcsoftmatter.commdpi.com In its transparent mode, the trans isomers align with the liquid crystal host. When exposed to sunlight (containing UV radiation), the molecules would convert to the cis form, disrupting the LC alignment and causing the window to become opaque, thus reducing solar heat gain and glare. This process can be reversible, with the window returning to its transparent state in the absence of the light stimulus. beilstein-journals.org
Photo-patterning and Data Storage Media Employing 4-Butoxy-4'-nitroazobenzene.
4-Butoxy-4'-nitroazobenzene as a Component in Molecular Machines and Actuators
The photoresponsive nature of the azobenzene core in 4-butoxy-4'-nitroazobenzene makes it a compelling candidate for integration into molecular machines and actuators. rsc.orgrug.nl These sophisticated molecular systems are designed to perform mechanical work in response to an external stimulus, with light being a particularly attractive energy source due to its clean and non-invasive nature. rsc.orgescholarship.org The fundamental principle behind the function of azobenzene-based molecular machines lies in the reversible trans-cis isomerization of the N=N double bond upon irradiation with light of specific wavelengths. This photoisomerization induces a significant change in the molecule's geometry, which can be harnessed to generate mechanical motion at the nanoscale. escholarship.orgresearchgate.net
The trans isomer of 4-butoxy-4'-nitroazobenzene is a relatively planar and elongated molecule, while the cis isomer adopts a more bent and compact structure. This reversible change in molecular shape can be translated into macroscopic effects when these molecules are incorporated into larger systems, such as liquid crystal polymers or elastomers. For instance, the alignment of liquid crystal domains can be disrupted by the trans-to-cis isomerization of guest azobenzene molecules, leading to a change in the material's shape or volume. This forms the basis of photomechanical actuation. escholarship.org
While specific studies focusing solely on 4-butoxy-4'-nitroazobenzene in molecular machines are not extensively documented, the principles are well-established with similar azobenzene derivatives. The butoxy group can enhance the solubility of the molecule in polymeric matrices, while the nitro group can influence the electronic properties and the lifetime of the cis state, which are crucial parameters for the performance of light-driven motors and actuators. rug.nl The energy input from light is converted into controlled molecular motion, which can be used to power nanoscale devices, demonstrating the potential of molecules like 4-butoxy-4'-nitroazobenzene in the development of future nanotechnologies. nih.govcatenane.net
Development of Sensors and Probes Incorporating 4-Butoxy-4'-nitroazobenzene
The distinct electronic and structural properties of 4-butoxy-4'-nitroazobenzene make it a promising platform for the development of advanced sensors and probes. nih.govstmarytx.edu The core of its sensing capability lies in the interaction of the azobenzene unit with specific analytes or changes in the chemical environment, which can be transduced into a measurable optical signal, such as a change in color or fluorescence. researchgate.net
Chemo-sensors Based on 4-Butoxy-4'-nitroazobenzene for Specific Analytes
Chemosensors are molecules designed to selectively bind to a specific analyte and produce a detectable signal. researchgate.net While research specifically detailing 4-butoxy-4'-nitroazobenzene as a chemosensor is limited, its structural motifs suggest potential for detecting various analytes, particularly metal ions. stmarytx.edursc.org The nitro group, being electron-withdrawing, and the butoxy group, being electron-donating, create a push-pull system that influences the electronic distribution across the azobenzene backbone. The nitrogen atoms of the azo group and the oxygen atom of the nitro group can act as potential coordination sites for metal ions. nih.govuniurb.it
Upon binding of a metal ion, the electronic properties of the 4-butoxy-4'-nitroazobenzene molecule would be perturbed, leading to a shift in its absorption spectrum. This change in absorption would result in a visible color change, forming the basis for a colorimetric sensor. stmarytx.edu The selectivity of such a sensor would be determined by the specific affinity of the coordination sites for different metal ions. For instance, the size and charge of the metal ion would influence the stability of the resulting complex.
Table 1: Potential Metal Ion Sensing via Colorimetric Response
| Metal Ion | Potential Interaction Site | Expected Observation |
| Fe³⁺ | Azo group and Nitro group oxygen | Color change |
| Al³⁺ | Azo group and Nitro group oxygen | Color change |
| Cu²⁺ | Azo group | Color change |
This table is illustrative and based on the general principles of azobenzene-based chemosensors. Experimental validation with 4-butoxy-4'-nitroazobenzene is required.
pH-Responsive Systems Utilizing 4-Butoxy-4'-nitroazobenzene
The development of pH-responsive systems is a significant area of materials science, with applications ranging from drug delivery to smart coatings. nih.govnih.gov Azobenzene derivatives can exhibit pH-sensitive behavior, and 4-butoxy-4'-nitroazobenzene is a potential candidate for such applications. The protonation and deprotonation of the azo group can alter the electronic structure of the molecule, leading to changes in its optical properties. atlas-scientific.comknick-international.com
In acidic conditions, the nitrogen atoms of the azo bridge can be protonated. This protonation would affect the π-conjugated system of the molecule, causing a shift in the absorption maximum. This phenomenon can be utilized to create a pH-responsive colorimetric sensor. krohne.com The pKa of the azo group, which is the pH at which half of the molecules are protonated, would determine the pH range over which the sensor is effective. The electron-donating butoxy group and the electron-withdrawing nitro group would influence the pKa of the azo bridge, allowing for the tuning of the pH-responsive range.
Table 2: Expected Colorimetric Response of 4-Butoxy-4'-nitroazobenzene to pH Changes
| pH Range | Dominant Species | Expected Color |
| Acidic | Protonated Azo | Shifted from neutral |
| Neutral | Neutral Molecule | Orange/Red |
| Basic | Neutral Molecule | Orange/Red |
This table is a theoretical representation. The actual colors and pH transition points would need to be determined experimentally.
Surface Functionalization with 4-Butoxy-4'-nitroazobenzene for Smart Interfaces
The ability to modify and control the properties of surfaces at the molecular level is crucial for the development of smart materials and interfaces. frontiersin.org 4-Butoxy-4'-nitroazobenzene, with its photo-switchable nature, is an excellent candidate for surface functionalization to create interfaces that can respond to external light stimuli. researchgate.net
Self-Assembled Monolayers (SAMs) of 4-Butoxy-4'-nitroazobenzene
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. sigmaaldrich.commdpi.com Thiol-functionalized azobenzene derivatives are known to form well-defined SAMs on gold surfaces. rsc.orgrsc.org To create a SAM of 4-butoxy-4'-nitroazobenzene, the molecule would first need to be functionalized with a thiol group, for example, by introducing a thiol-terminated alkyl chain to the butoxy end.
Once synthesized, the thiol-functionalized 4-butoxy-4'-nitroazobenzene can be deposited onto a gold substrate from a solution. The sulfur atoms of the thiol groups will chemisorb onto the gold surface, leading to the formation of a dense and ordered monolayer. materialsmodeling.org The azobenzene units would be oriented in a specific manner within the SAM, and their photoisomerization between the trans and cis states can be triggered by light even when they are tethered to the surface.
Table 3: Key Parameters for SAM Formation of Thiol-Functionalized 4-Butoxy-4'-nitroazobenzene on Gold
| Parameter | Description | Typical Value/Condition |
| Substrate | The surface for monolayer formation. | Gold-coated silicon or glass. |
| Thiol Concentration | The concentration of the molecule in the deposition solution. | 1-10 mM in ethanol (B145695). sigmaaldrich.com |
| Assembly Time | The duration of substrate immersion in the thiol solution. | 24-48 hours for well-ordered films. sigmaaldrich.com |
| Environment | Conditions to ensure high-quality film formation. | Clean, inert atmosphere (e.g., nitrogen). sigmaaldrich.com |
Photo-Controlled Adhesion and Wettability Utilizing 4-Butoxy-4'-nitroazobenzene
The reversible photoisomerization of 4-butoxy-4'-nitroazobenzene within a SAM can be used to control the macroscopic properties of the surface, such as adhesion and wettability. researchgate.netsemanticscholar.org The trans isomer is longer and more linear, leading to a more ordered and densely packed monolayer. The cis isomer is bulkier and has a bent shape, which disrupts the packing of the monolayer.
This change in surface topography and chemical presentation at the molecular level can lead to a switchable surface wettability. researchgate.netrsc.org A surface functionalized with a SAM of 4-butoxy-4'-nitroazobenzene in the trans state might exhibit a certain contact angle for a water droplet. Upon irradiation with UV light to induce the trans-to-cis isomerization, the surface becomes more disordered, which can lead to a change in the water contact angle. This process is often reversible by irradiating with visible light to switch the molecules back to the trans state. Similarly, the adhesive properties of the surface can be modulated by light, as the work of adhesion is dependent on the surface energy, which is altered by the photoisomerization process. researchgate.netsemanticscholar.org
Structure Function Relationships and Derivatization Studies of 4 Butoxy 4 Nitroazobenzene
Impact of Substituent Modifications on the Photochemical Behavior of 4-Butoxy-4'-nitroazobenzene Analogues
The photochemical behavior of azobenzene (B91143) derivatives, such as 4-Butoxy-4'-nitroazobenzene, is highly dependent on the nature and placement of substituents on the aromatic rings. These modifications can significantly alter the molecule's electronic and steric properties, thereby influencing its photoisomerization between the trans (E) and cis (Z) forms.
The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the n→π* and π→π* electronic transitions, which are fundamental to the photo-switching process. In "push-pull" systems like 4-Butoxy-4'-nitroazobenzene, the butoxy and nitro groups create a permanent dipole moment, affecting the absorption spectra. Modifying these groups, for instance by replacing the butoxy group with a stronger donor or the nitro group with a different acceptor, can shift the absorption bands to different wavelengths. beilstein-journals.orgmdpi.com For example, introducing a formyl group in the para position of some azobenzene derivatives has been shown to cause a significant bathochromic (red) shift of the n→π* absorption band. beilstein-journals.org
The position of the substituents is also crucial. The photochemical behavior of 4-acyloxy-2-azabuta-1,3-dienes, for example, is dependent on the nature of the substituents at the 3- and 4-positions of the diene. rsc.org Similarly, altering the substitution pattern on the phenyl rings of 4-Butoxy-4'-nitroazobenzene would likely lead to different photochemical responses.
Furthermore, the solvent environment plays a significant role. The polarity of the solvent can influence the spectroscopic properties of azo derivatives, affecting both absorption and emission characteristics. nih.gov The rate of thermal isomerization from the cis to the trans form for some donor-acceptor substituted azobenzenes has been shown to increase with solvent polarity.
| Substituent/Condition | Effect on Photochemical Behavior |
| Electron-donating/withdrawing groups | Modulates n→π* and π→π* transition energies, shifting absorption bands. beilstein-journals.orgmdpi.com |
| Substituent Position | Different substitution patterns can lead to varied photochemical reactions. rsc.org |
| Solvent Polarity | Influences absorption, emission, and thermal isomerization rates. nih.gov |
Strategies for Enhancing Z/E Isomerization Efficiency and Thermal Stability of 4-Butoxy-4'-nitroazobenzene
The efficiency of the Z/E photoisomerization and the thermal stability of the resulting isomers are critical for the practical application of molecular switches. For 4-Butoxy-4'-nitroazobenzene, several strategies can be employed to optimize these properties.
A key approach to enhance the thermal stability of the Z-isomer is the introduction of bulky substituents at the ortho-positions to the azo group. beilstein-journals.org This steric hindrance can significantly slow down the thermal relaxation back to the more stable E-isomer, effectively increasing the "memory" of the switched state. beilstein-journals.org Another strategy involves incorporating the azo-bond into a macrocycle, which can modify the relative thermal stability of the E and Z isomers due to ring strain. nih.gov
The efficiency of photoisomerization can be improved by ensuring a good separation of the absorption bands of the E and Z isomers. beilstein-journals.org Overlapping absorption profiles can lead to incomplete switching. Modifying the substituents can help to separate the n→π* bands of the two isomers, allowing for more selective photo-switching with visible light. beilstein-journals.org For instance, tetra-ortho-substituted azobenzenes have been developed to achieve better separation of these bands. beilstein-journals.org
Bridged azobenzene derivatives have also shown improved optical switching due to higher quantum yields and a lack of degradation. nih.govchemrxiv.org However, these derivatives often exhibit a reversed thermal stability, with the Z-isomer being more stable, which may or may not be desirable depending on the application. chemrxiv.org
| Strategy | Effect on Isomerization and Stability |
| Ortho-substitution | Drastically increases the thermal half-life of the Z-isomer. beilstein-journals.org |
| Macrocycle Incorporation | Modifies the relative thermal stability of E and Z isomers. nih.gov |
| Substituent-induced band separation | Allows for more efficient and selective photo-switching. beilstein-journals.orgbeilstein-journals.org |
| Bridging the Phenyl Rings | Can improve quantum yields but may reverse thermal stability. nih.govchemrxiv.org |
Influence of Substituent Position and Nature on the Electronic Properties and Molecular Packing of 4-Butoxy-4'-nitroazobenzene Derivatives
The electronic properties of a substituted molecule are a result of the interplay between the substituent and the aromatic system. In push-pull systems like 4-Butoxy-4'-nitroazobenzene, the electron-donating butoxy group and the electron-withdrawing nitro group create a significant dipole moment. The magnitude of this dipole moment can be tuned by changing the substituents; for example, using a stronger electron-donating group than butoxy or a different electron-acceptor than nitro would alter the electronic landscape. mdpi.com The position of these substituents is also critical; moving the nitro group from the para to the meta or ortho position would significantly impact the molecule's electronic properties. rhhz.net
These electronic characteristics, in turn, influence the molecular packing. The dipole moments can lead to head-to-tail arrangements in the solid state, forming aggregates that can affect the material's optical properties. The ability to form hydrogen bonds or other specific intermolecular interactions by introducing appropriate functional groups can also direct the molecular packing into well-defined structures.
The physical properties of the substituents, such as their size and shape, also play a role. For instance, the length and branching of the alkoxy chain (the butoxy group in this case) can affect the mesophase properties in liquid crystalline materials. researchgate.net
Polymerization and Co-polymerization Strategies Incorporating 4-Butoxy-4'-nitroazobenzene Moieties
Incorporating photochromic moieties like 4-Butoxy-4'-nitroazobenzene into polymer structures is a versatile strategy for creating smart materials that respond to light. This can be achieved through polymerization of monomers containing the azobenzene unit or through co-polymerization with other monomers. wikipedia.org
One common method is to first synthesize a monomer based on 4-Butoxy-4'-nitroazobenzene that has a polymerizable group, such as a vinyl or acrylate (B77674) function. This monomer can then be polymerized to form a homopolymer, where every repeating unit contains the photoswitchable azobenzene. Alternatively, it can be co-polymerized with other monomers to tailor the properties of the final material. wikipedia.org For example, co-polymerization can be used to adjust the glass transition temperature or solubility of the polymer. wikipedia.org
A powerful technique is post-polymerization modification, where a pre-formed polymer scaffold is chemically modified to attach the azobenzene units. nih.gov This approach offers flexibility and can be advantageous for ensuring consistency between batches.
The resulting photoresponsive polymers have potential applications in diverse fields, including data storage and as components in photoswitchable materials.
Hybrid Material Systems Based on 4-Butoxy-4'-nitroazobenzene and Inorganic Nanostructures
The creation of hybrid materials by combining organic molecules like 4-Butoxy-4'-nitroazobenzene with inorganic nanostructures opens up new avenues for developing advanced functional materials with synergistic properties. uni-ulm.dersc.orgrsc.org These hybrids merge the photoswitchable characteristics of the azobenzene with the unique optical, electronic, or mechanical properties of the inorganic component. rsc.orgnih.govresearchgate.net
A common approach is to attach the azobenzene derivatives to the surface of inorganic nanoparticles, such as gold or silica (B1680970). nih.gov This is typically done by functionalizing the azobenzene with a group that can bind to the nanoparticle surface. The photoisomerization of the surface-bound azobenzene can then be used to modulate the properties of the nanoparticle. For example, the localized surface plasmon resonance of gold nanoparticles can be altered by the switching of nearby azobenzene molecules.
Another strategy involves embedding the azobenzene molecules within a porous inorganic matrix. The confinement within the pores can influence the photoisomerization behavior, potentially leading to enhanced stability of one of the isomers or altered switching kinetics.
These hybrid systems are being explored for a wide range of applications. The ability to control the properties of an inorganic component with light, mediated by the organic photoswitch, provides a powerful tool for designing next-generation materials for sensing, catalysis, and other advanced technologies. uni-ulm.de
Future Research Directions and Emerging Opportunities for 4 Butoxy 4 Nitroazobenzene
Exploration of Novel Synthetic Pathways for Sustainable 4-Butoxy-4'-nitroazobenzene Production
The traditional synthesis of azobenzenes often involves harsh reaction conditions, including the use of strong acids or bases and hazardous oxidizing agents, which can lead to significant byproduct formation. acs.org In response to growing environmental concerns, the field of green chemistry is actively exploring more sustainable and eco-friendly approaches for the synthesis of azobenzene (B91143) derivatives. ijnc.ir
Future research is focused on developing novel synthetic pathways that are not only efficient but also minimize environmental impact. ijnc.ir Key areas of exploration include:
Biocatalysis: The use of enzymes, such as laccases, presents a promising alternative to conventional chemical oxidants. wiley.comresearchgate.net Laccase-mediated synthesis can be performed in aqueous media under mild conditions of pH and temperature, offering a greener route to azobenzene production. wiley.comresearchgate.net
Flow Chemistry: Continuous-flow processing offers significant advantages for the synthesis of azobenzenes. acs.org This technique allows for precise control over reaction parameters, leading to improved selectivity, higher yields, and reduced waste generation. acs.org
Alternative Solvents and Catalysts: Research is underway to replace hazardous organic solvents with greener alternatives like water. nih.govacs.org Additionally, the development of cost-effective and transition-metal-free catalysts, such as diisopropylethylamine (DIPEA), is a key focus for creating more economical and environmentally benign synthetic methods. nih.govacs.org
A comparative look at traditional versus emerging sustainable synthetic methods highlights the potential for significant improvements in the production of azobenzene compounds.
Advanced Computational Models for Predicting the Complex Behavior of 4-Butoxy-4'-nitroazobenzene in Multi-Component Systems
The behavior of 4-Butoxy-4'-nitroazobenzene within complex, multi-component systems is governed by a delicate interplay of molecular interactions. rsc.org Predicting these behaviors is crucial for designing functional materials with tailored properties. Advanced computational modeling techniques are becoming indispensable tools for achieving this predictive capability. rochester.edu
Time-dependent density functional theory (TDDFT) has emerged as a powerful method for accurately modeling the absorption spectra and photoisomerization processes of azobenzene derivatives. rochester.eduresearchgate.net These computational approaches allow researchers to:
Simulate Isomerization Dynamics: Model the reversible trans-to-cis isomerization, which is the fundamental mechanism behind the photoresponsive behavior of azobenzene-containing materials. rochester.edumdpi.com
Predict Spectroscopic Properties: Accurately calculate the UV-Vis absorption spectra of different isomers, which is essential for understanding and controlling their response to light. rochester.eduresearchgate.net
Investigate Environmental Effects: Study how the surrounding environment, such as the solvent or polymer matrix, influences the isomerization kinetics and stability of the different isomeric states. rsc.orgresearchgate.net
Computational studies have been successfully applied to various azobenzene systems, providing valuable insights that guide experimental efforts. For instance, modeling has been used to understand the behavior of azobenzene derivatives in liquid crystal systems and to predict the nonlinear optical properties of metal complexes containing azobenzene ligands. rochester.eduanalis.com.my Future work will likely focus on developing more sophisticated models that can handle the complexity of multi-component and condensed-matter systems with even greater accuracy. rsc.orgntu.edu.sg
Integration of 4-Butoxy-4'-nitroazobenzene into Bio-Inspired or Soft Robotic Systems (Non-clinical)
The significant geometric changes that accompany the photoisomerization of azobenzene derivatives make them ideal candidates for creating light-driven actuators and artificial muscles. beilstein-journals.orgwiley.com The ability to convert light energy directly into mechanical work opens up exciting possibilities for the development of bio-inspired and soft robotic systems. mdpi.comresearchgate.net
When incorporated into polymer networks or liquid crystal elastomers, 4-Butoxy-4'-nitroazobenzene can induce macroscopic changes in shape and movement upon light irradiation. mdpi.comnih.gov This is due to the collective, light-induced isomerization of the azobenzene moieties, which translates into mechanical stress within the material. researchgate.net Key research directions in this area include:
Artificial Muscles: Developing materials that can mimic the contraction and expansion of natural muscles in response to light stimuli. wiley.commdpi.comnih.gov
Soft Robotics: Creating flexible and adaptable robotic systems that can perform complex tasks in a non-invasive manner. beilstein-journals.orgresearchgate.net
Photo-controlled Actuators: Designing materials that can undergo controlled bending, twisting, or waving motions when exposed to specific wavelengths of light. mdpi.com
The integration of azobenzene derivatives into these systems has already shown promise in creating light-driven supramolecular actuators and materials with shape-memory properties. mdpi.comnih.gov
Development of Multi-Stimuli Responsive Materials Featuring 4-Butoxy-4'-nitroazobenzene
The development of "smart" materials that can respond to multiple external stimuli is a rapidly growing area of research. nih.govrsc.orgresearchgate.net By combining the photoresponsive nature of 4-Butoxy-4'-nitroazobenzene with other responsive moieties, it is possible to create materials that can be controlled by a combination of light, temperature, pH, or chemical agents. nih.govrsc.orgacs.org
These multi-stimuli responsive materials are typically created by incorporating 4-Butoxy-4'-nitroazobenzene into copolymer structures alongside other functional groups. nih.govrsc.org For example, combining azobenzene with a pH-responsive tertiary amine group and a temperature-responsive polymer can lead to materials that exhibit complex and programmable behaviors. nih.govsurrey.ac.ukrsc.org
The potential applications for such materials are vast and include:
Controlled Release Systems: Designing materials that can encapsulate and release guest molecules in response to a specific combination of stimuli. nih.govrsc.org
Smart Gels and Surfaces: Creating hydrogels and surfaces whose properties, such as swelling or wettability, can be tuned by multiple inputs. acs.org
Synergistic Systems: Developing materials where the response to one stimulus can be modulated or amplified by another, leading to more sophisticated control over material properties. uwo.ca
The ability to create materials with tailored responses to multiple stimuli opens up new avenues for the design of advanced functional materials. acs.orguwo.ca
Nanoscience Applications of 4-Butoxy-4'-nitroazobenzene
At the nanoscale, the photoisomerization of 4-Butoxy-4'-nitroazobenzene can be harnessed to control the assembly and disassembly of nanostructures, making it a valuable tool in nanotechnology. bohrium.comudayton.edu The reversible change in molecular shape and polarity between the trans and cis isomers can be used to modulate intermolecular interactions and drive changes in supramolecular architectures. udayton.eduacs.org
Emerging applications in nanoscience include:
Photoresponsive Nanoparticles: Creating nanoparticles that can change their size or shape upon light irradiation, which can be useful for applications in controlled delivery and sensing. nih.gov
Light-Controlled Supramolecular Assembly: Using light to direct the self-assembly of molecules into well-defined nanostructures, such as nanofibers or vesicles. udayton.eduacs.org
DNA Nanotechnology: Incorporating azobenzene into DNA-based nanomachines to create light-driven molecular switches and motors. glenresearch.com
Functional Surfaces: Modifying surfaces with azobenzene derivatives to create photo-switchable materials with tunable properties like wettability and adhesion. rsc.orgrsc.org
The integration of 4-Butoxy-4'-nitroazobenzene into nanostructured materials offers a powerful way to create dynamic and responsive systems with a wide range of potential applications. researchgate.netbioengineer.org
Challenges and Outlook in the Field of Azobenzene-Based Functional Materials Featuring 4-Butoxy-4'-nitroazobenzene
Despite the significant progress in the field of azobenzene-based functional materials, several challenges remain to be addressed to fully realize their potential. researchgate.netwiley.comresearchgate.net Overcoming these hurdles will be crucial for the future development and application of materials containing 4-Butoxy-4'-nitroazobenzene.
Key Challenges:
Isomerization in the Solid State: The efficiency of photoisomerization can be significantly hindered in condensed matter systems due to steric constraints and intermolecular interactions. rsc.orgwiley.comfaulresearchgroup.com
Photostability and Fatigue: Repeated isomerization cycles can lead to photodegradation, limiting the long-term performance of azobenzene-based devices. acs.org
Red-Light Responsiveness: Many applications, particularly in biological systems, would benefit from azobenzenes that can be switched with visible or near-infrared light, which has better tissue penetration and is less damaging than UV light. researchgate.netacs.org
Synthesis and Scalability: The synthesis of complex azobenzene derivatives can be time-consuming and expensive, posing a barrier to large-scale production. wiley.com
Future Outlook:
Q & A
Q. What are effective synthetic routes for 4-Butoxy-4'-nitroazobenzene, and how can its purity be verified?
Azo compounds like 4-Butoxy-4'-nitroazobenzene are typically synthesized via diazo coupling reactions between aniline derivatives and nitro-substituted aromatic amines. For purity verification, use high-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy to detect unreacted precursors or byproducts. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to validate functional groups like the azo (-N=N-) and nitro (-NO₂) moieties. X-ray crystallography, as demonstrated in ORTEP diagrams of related nitroazobenzene derivatives, provides definitive structural resolution .
Q. Which spectroscopic techniques are optimal for characterizing 4-Butoxy-4'-nitroazobenzene’s electronic properties?
UV-Vis spectroscopy is critical for analyzing solvatochromic behavior, as nitroazobenzene derivatives exhibit absorbance shifts dependent on solvent polarity . For electronic structure analysis, employ computational methods like CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic) to correlate experimental spectra with theoretical predictions of electron transitions . Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) can further assess thermal stability and phase transitions in polymer matrices .
Q. What safety protocols are essential when handling nitroazobenzene derivatives in laboratory settings?
Follow strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, and install emergency eyewash stations and safety showers. Spill containment requires inert absorbents like vermiculite, and waste disposal must comply with hazardous chemical regulations, as outlined in safety data sheets for structurally similar nitroaromatics .
Advanced Research Questions
Q. How does the incorporation of 4-Butoxy-4'-nitroazobenzene affect the dielectric and mechanical properties of silicone elastomers?
Incorporating 4-Butoxy-4'-nitroazobenzene into polydimethylsiloxane (PDMS) via condensation reactions increases crosslinking density, enhancing Young’s modulus (from 0.5 MPa to 1.2 MPa at 13.2 wt%) and dielectric constant (ε' = 4.9 at 1 kHz). However, dielectric breakdown strength peaks at 89.4 V/μm (4 wt%) before declining to 56.7 V/μm (13.2 wt%) due to inhomogeneous filler distribution at higher concentrations. Optimize actuation strain (17% at 7.1 wt%) by balancing crosslinker ratios and curing conditions .
Q. What explains the contradictory trends in dielectric breakdown strength versus nitroazobenzene content in elastomers?
The initial increase in breakdown strength at low nitroazobenzene concentrations (≤4 wt%) arises from improved crosslinking and reduced free volume. Beyond this threshold, aggregation of nitroazobenzene moieties creates microscopic defects, acting as charge-trapping sites that accelerate electrical failure. Validate this hypothesis using atomic force microscopy (AFM) to map filler dispersion and impedance spectroscopy to measure space charge accumulation .
Q. How do solvent polarity and pressure influence the Z/E isomerization kinetics of nitroazobenzene derivatives?
High-pressure studies (up to 200 MPa) in liquid polymers reveal that increased pressure reduces the free volume available for isomerization, slowing the Z→E thermal relaxation rate. Solvent polarity modulates activation energy: polar solvents stabilize the transition state via dipole interactions, accelerating isomerization. Use time-resolved spectroscopy with pressure cells to quantify rate constants (k) under varying conditions .
Q. What computational methods are used to predict the solvatochromic behavior of nitroazobenzene compounds?
Combine density functional theory (DFT) with polarizable continuum models (PCM) to simulate solvent effects on electronic transitions. Compare computed excitation energies (e.g., using TD-DFT/B3LYP/6-31G*) with experimental UV-Vis spectra in solvents of varying polarity indices (e.g., hexane vs. ethanol). This approach aligns with CNDO/S-based studies on 4-(diethylamino)-4’-nitroazobenzene .
Q. How does crosslinking density in polymers incorporating nitroazobenzene derivatives impact their thermal and mechanical stability?
Higher crosslinking density, achieved by increasing nitroazobenzene content, restricts chain mobility, raising the glass transition temperature (Tg) and reducing viscous flow. For example, poly(amide-imide)s with nitroazobenzene side chains exhibit Tg values >200°C and reduced viscosities (ηred = 0.45–0.78 dL/g in NMP). However, excessive crosslinking may induce brittleness; mitigate this by copolymerizing with flexible spacers like aliphatic diols .
Data Contradiction Analysis
Key Example: In silicone elastomers, dielectric constant (ε') increases linearly with nitroazobenzene content, but breakdown strength peaks at 4 wt% before declining. This contradiction arises from competing effects: crosslinking improves dielectric properties, while filler aggregation at higher concentrations introduces defects. Researchers should use AFM or TEM to visualize filler dispersion and correlate it with electrical performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
